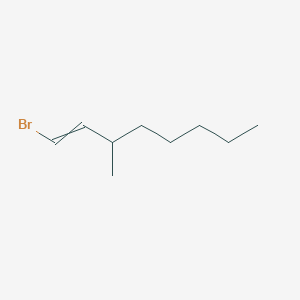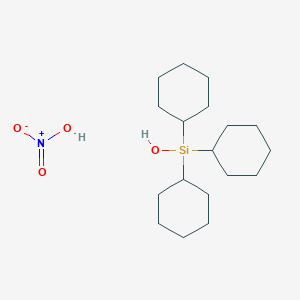
Nitric acid--tricyclohexylsilanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid–tricyclohexylsilanol (1/1) is a unique compound formed by the combination of nitric acid and tricyclohexylsilanol in a 1:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The interaction between the strong oxidizing properties of nitric acid and the organic silanol structure of tricyclohexylsilanol creates a compound with distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–tricyclohexylsilanol (1/1) typically involves the direct reaction of nitric acid with tricyclohexylsilanol. The reaction is carried out under controlled conditions to ensure the proper stoichiometry and to prevent side reactions. The general reaction can be represented as: [ \text{HNO}_3 + \text{(C}6\text{H}{11}\text{)}_3\text{SiOH} \rightarrow \text{(C}6\text{H}{11}\text{)}_3\text{SiONO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of nitric acid–tricyclohexylsilanol (1/1) may involve the use of high-purity reagents and advanced reaction vessels to control temperature and pressure. The process may also include purification steps to isolate the desired product and remove any impurities.
化学反応の分析
Types of Reactions: Nitric acid–tricyclohexylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The nitric acid component can act as a strong oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the compound can be reduced, leading to the formation of different silanol derivatives.
Substitution: The silanol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Products may include silanols with higher oxidation states.
Reduction: Reduced silanol derivatives.
Substitution: Various substituted silanol compounds.
科学的研究の応用
Nitric acid–tricyclohexylsilanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of nitric acid–tricyclohexylsilanol (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid can donate nitric oxide (NO), which is a signaling molecule involved in numerous biological pathways. The silanol component can interact with cellular membranes and proteins, potentially altering their function.
類似化合物との比較
- Nitric acid–trimethylsilanol (1/1)
- Nitric acid–triphenylsilanol (1/1)
- Sulfuric acid–tricyclohexylsilanol (1/1)
Comparison: Nitric acid–tricyclohexylsilanol (1/1) is unique due to the combination of a strong oxidizing agent with a bulky organic silanol. This combination imparts distinct chemical reactivity and physical properties compared to other similar compounds. For example, the tricyclohexylsilanol component provides steric hindrance, which can influence the compound’s reactivity and stability.
特性
CAS番号 |
61209-08-3 |
|---|---|
分子式 |
C18H35NO4Si |
分子量 |
357.6 g/mol |
IUPAC名 |
nitric acid;tricyclohexyl(hydroxy)silane |
InChI |
InChI=1S/C18H34OSi.HNO3/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h16-19H,1-15H2;(H,2,3,4) |
InChIキー |
UEYUKPQYSQDGAZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


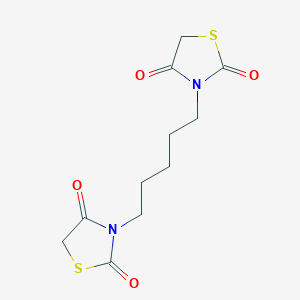
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)

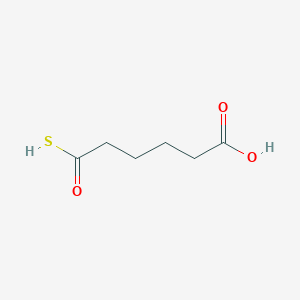


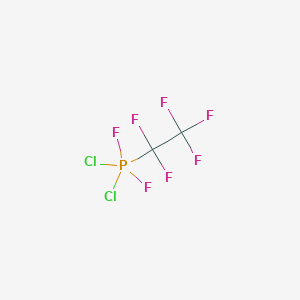
![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)

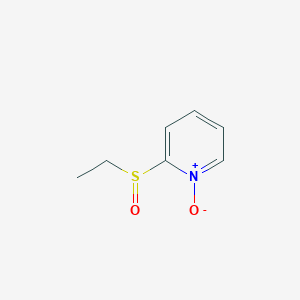
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
![Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate](/img/structure/B14593209.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
